4-(Diethylamino)butan-1-ol
Overview
Description
4-(Diethylamino)butan-1-ol is a chemical compound that is structurally characterized by the presence of a diethylamino group attached to a four-carbon chain ending with a hydroxyl group. This structure suggests that the compound could exhibit properties typical of both alcohols and amines.
Synthesis Analysis
The synthesis of compounds related to 4-(Diethylamino)butan-1-ol involves various chemical reactions. For instance, the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene leads to the formation of a compound with a bis(diethylamino)methylene group, which is structurally similar to 4-(Diethylamino)butan-1-ol . Additionally, the reaction of aryl isoselenocyanates with 4-diethylamino-3-butyn-2-one in refluxing tetrahydrofuran produces N-arylselenet-2(2H)-imines, indicating the reactivity of diethylamino-substituted butanone derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Diethylamino)butan-1-ol has been elucidated using various techniques. X-ray diffraction analysis has been employed to determine the structure of a bis(diethylamino)methylene compound . Similarly, the structure of a stable 4-bromophenyl derivative of a selenetimine, which is a reaction product of a diethylamino-substituted butynone, has been established by X-ray crystallography .
Chemical Reactions Analysis
Compounds with diethylamino groups participate in a variety of chemical reactions. For example, the bis(diethylamino)methylene compound mentioned earlier reacts with various reagents such as MeI, dimethyl acetylenedicarboxylate, and elemental sulfur to yield different products . The diethylamino-substituted butynone also undergoes cycloaddition with aryl isoselenocyanates to form selenetimines .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylamino-substituted compounds are influenced by the presence of the diethylamino group. The introduction of cyano groups in the diethylamino-substituted butadienes affects their optical properties, as observed through UV/Vis and electrochemical measurements . The synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate ion-associate complex and its characterization through various physicochemical methods, including infrared spectra, NMR, and mass spectrometry, further demonstrates the complex behavior of these compounds .
Scientific Research Applications
Synthesis of Lepidine and Derivatives
4-(Diethylamino)butan-1-ol is utilized in the synthesis of lepidine and its derivatives, particularly in the formation of quaternary salts of Mannich bases. This method achieves good yields of lepidine and 1-phenyllepidine perchlorate under mild conditions, demonstrating its utility in organic synthesis and heterocyclic compound production (Ardashev et al., 1967).
Solvation Studies
In the study of solvation, 4-(Diethylamino)butan-1-ol is involved in examining the ET polarity values of various compounds in mixed-solvent systems. This research contributes to understanding solvent-solvent and solute-solvent interactions, particularly in the formation of solvent complexes (Bevilaqua et al., 2004).
Anti-Inflammatory Activity
Research into anti-inflammatory compounds identified a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which were tested for their anti-inflammatory activity. The presence of a butan-2-ol side chain in these compounds significantly contributes to their biological activity (Goudie et al., 1978).
Safety and Hazards
4-(Diethylamino)butan-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H314-H226, indicating that it causes severe skin burns and eye damage, and is flammable liquid . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
4-(diethylamino)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKXDSWXWVQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181321 | |
Record name | 4-(Diethylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)butan-1-ol | |
CAS RN |
2683-56-9 | |
Record name | 4-(Diethylamino)-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2683-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)butan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2683-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Diethylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.